2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
(E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2S/c1-12(2,3)11-6-4-10(5-7-11)8-9-16(13,14)15/h4-9H,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDMHCNNWGZJY-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Aromatic Sulfonation and Chlorination
This classical approach involves sulfonation of 4-tert-butylphenyl derivatives followed by chlorination of the sulfonic acid intermediate to form the sulfonyl chloride.
Step 1: Preparation of 4-tert-butylphenyl sulfonic acid
Aromatic sulfonation is achieved by treating 4-tert-butylphenyl compounds with sulfuric acid or oleum under controlled temperature conditions (~80°C). This introduces the sulfonic acid group onto the aromatic ring, preferentially at the para position due to steric and electronic effects.Step 2: Conversion to sulfonyl chloride
The sulfonic acid is then reacted with thionyl chloride (SOCl₂) under reflux, often with catalytic amounts of DMF to facilitate the reaction, producing the sulfonyl chloride.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Sulfonation | SO₃, H₂SO₄ | 80°C, 4-6 hours | ~85% | Para-selectivity favored |
| Chlorination | SOCl₂ | Reflux, 2-4 hours | ~80% | Excess SOCl₂ used |
- Well-established, high-yielding process
- Suitable for scale-up
Synthesis via Sonogashira Coupling Followed by Sulfonylation
This modern approach involves initial formation of an ethynyl intermediate via palladium-catalyzed coupling, followed by sulfonylation to introduce the sulfonyl chloride group.
Step 1: Sonogashira coupling
4-tert-butylphenylacetylene is prepared by coupling 4-tert-butylphenyl halide (bromide or iodide) with acetylene derivatives using palladium catalysts (Pd(PPh₃)₄ or PdCl₂) and copper iodide as co-catalyst in the presence of amine bases like diisopropylethylamine (DIPEA).Step 2: Sulfonylation of the alkyne
The terminal alkyne is then treated with sulfonyl chlorides under basic conditions (e.g., triethylamine) to form the corresponding sulfonyl-substituted alkene.Step 3: Oxidative or thermal isomerization
The resulting intermediate undergoes isomerization or oxidation to yield the desired ethene sulfonyl chloride.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Sonogashira coupling | 4-tert-butylphenyl halide, acetylene, Pd catalyst, CuI | 60°C, 12 hours | 70-85% | Solvent: Toluene or DMF |
| Sulfonylation | Sulfonyl chloride, base | Room temperature to 60°C | 65-75% | For selective addition |
- Allows for functional group tolerance
- Suitable for synthesizing derivatives with varied substitution patterns
Alternative Route: Direct Functionalization via Electrophilic Addition
This less common method involves direct electrophilic addition of sulfonyl chloride derivatives to alkenic precursors, often facilitated by catalysts or activating agents.
- Starting from styrene derivatives bearing the 4-tert-butylphenyl group, the addition of sulfonyl chlorides under Lewis acid catalysis (e.g., FeCl₃) can produce the sulfonylated alkene.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Electrophilic addition | Sulfonyl chloride, Lewis acid | 0-60°C | Variable | Control over regioselectivity critical |
- Less regioselective
- Often requires purification of isomeric mixtures
Research Findings and Technical Notes
Catalysis and Reaction Optimization:
Palladium-catalyzed coupling reactions are highly efficient for synthesizing the ethene backbone, with reaction parameters such as temperature, solvent, and catalyst loading significantly influencing yields.Scale-up Considerations:
Continuous flow processes employing microreactors have been demonstrated to improve safety and scalability, especially for exothermic sulfonation and chlorination steps.Purification and Characterization: Post-synthesis purification typically involves column chromatography or recrystallization, with characterization confirmed via NMR, IR, and mass spectrometry, ensuring the integrity of the sulfonyl chloride functionality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation Reactions: The ethene moiety can undergo oxidation to form epoxides or diols, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, with reaction conditions typically involving mild bases and solvents such as dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonates, and sulfonothioates.
Oxidation Reactions: Epoxides and diols.
Reduction Reactions: Sulfonyl hydrides and sulfonyl alcohols.
Scientific Research Applications
Organic Synthesis
2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride serves as a crucial building block in organic synthesis. It enables the formation of complex molecules through various functional group transformations. Notably, it is used for synthesizing sulfonamides, which are vital intermediates in pharmaceuticals and agrochemicals.
Biological Research
In biological contexts, this compound is utilized to develop enzyme inhibitors and probes for studying sulfonylation reactions. Its ability to modify proteins and other biomolecules makes it valuable for biochemical studies . For example:
- Enzyme Inhibition : The compound can be used to explore the mechanisms of enzyme action by modifying active sites through sulfonylation.
Medicinal Chemistry
Derivatives of this compound have shown potential therapeutic applications:
- Anti-inflammatory Agents : Modifications of the sulfonyl chloride group can enhance the bioactivity of drug candidates aimed at treating inflammation.
- Anticancer Agents : The compound's derivatives are being investigated for their efficacy in targeting cancer cells .
Industrial Applications
In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its reactivity allows for the synthesis of polymers, resins, and other advanced materials essential for various applications .
Case Studies
Several studies have highlighted the applications of this compound:
- Sulfonamide Synthesis : A study demonstrated its use in synthesizing various sulfonamides through nucleophilic substitution reactions, showcasing its utility in pharmaceutical chemistry .
- Biochemical Probes : Research has utilized this compound as a probe for investigating sulfonation pathways in cellular processes, providing insights into enzyme mechanisms and protein modifications .
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound can modify proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
The reactivity and physical properties of ethene sulfonyl chlorides are heavily influenced by substituents on the phenyl ring. Key structural analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Electronic Effect |
|---|---|---|---|---|
| 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride | C₁₂H₁₅ClO₂S | ~258.8 | 4-Tert-butylphenyl | Electron-donating (inductive) |
| 2-(4-Nitrophenyl)ethene-1-sulfonyl chloride | C₈H₆ClNO₄S | 247.66 | 4-Nitrophenyl | Electron-withdrawing (resonance) |
| 2-(3-Chlorophenyl)ethene-1-sulfonyl chloride | C₈H₆Cl₂O₂S | ~237.1 | 3-Chlorophenyl | Electron-withdrawing (inductive) |
| 2-(4-Methylphenyl)ethene-1-sulfonyl chloride | C₉H₉ClO₂S | ~216.7 | 4-Methylphenyl | Electron-donating (hyperconjugation) |
- Electron-withdrawing groups (e.g., nitro, chloro) increase the electrophilicity of the sulfonyl chloride, enhancing reactivity toward nucleophiles like amines or alcohols.
- Electron-donating groups (e.g., tert-butyl, methyl) reduce electrophilicity but improve solubility in nonpolar solvents .
Reactivity and Stability
- Target Compound : The tert-butyl group’s steric hindrance reduces reaction rates in nucleophilic substitutions compared to less bulky analogs. However, this bulk enhances thermal stability, making the compound suitable for high-temperature syntheses.
- 4-Nitrophenyl Analog : High reactivity due to nitro’s electron-withdrawing nature, but prone to decomposition under acidic conditions .
- 3-Chlorophenyl Analog : Demonstrated utility in β-lactamase inhibitor synthesis, where reactivity balances stability for efficient coupling .
- Methylphenyl Analogs : Higher reactivity than tert-butyl derivatives but less stable in prolonged storage .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (Organic Solvents) |
|---|---|---|---|
| This compound | Not reported | Not reported | High (toluene, DCM) |
| 2-(4-Nitrophenyl)ethene-1-sulfonyl chloride | Not reported | Not reported | Moderate (DMF, acetone) |
| 2-(3-Chlorophenyl)ethene-1-sulfonyl chloride | Not reported | Not reported | High (THF, ethyl acetate) |
| 2-(4-Methylphenyl)ethene-1-sulfonyl chloride | Not reported | Not reported | High (chloroform, ether) |
Research Findings and Case Studies
- Case Study 1 : The 3-chlorophenyl derivative was used to synthesize (E)-N-(3-((3-chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide, a β-lactamase inhibitor, achieving 11% yield after N-alkylation .
- Case Study 2 : The nitro analog’s high reactivity enables efficient coupling with electron-rich aromatics, though its instability limits large-scale applications .
Biological Activity
2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in various fields of chemical research, particularly for its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butyl group and a sulfonyl chloride moiety. Understanding its biological activity is crucial for applications in medicinal chemistry, particularly in the development of therapeutic agents.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonyl chloride group can interact with nucleophilic sites on enzymes, leading to inhibition of enzymatic activity.
- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways and affecting gene expression.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in anticancer drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, research on structurally related sulfonamides has shown promising results in inhibiting the growth of glioma and melanoma cells, suggesting a potential pathway for therapeutic application .
Case Studies
Several case studies have explored the biological implications of sulfonamide derivatives, which share structural similarities with this compound:
- Study on Sulfonamide Derivatives : A study investigated the effects of various sulfonamide compounds on cancer cell proliferation. Results indicated that certain derivatives exhibited micromolar activity against multiple cancer types, highlighting their potential as anticancer agents .
- Mechanistic Insights : Research focusing on the mechanism of action revealed that these compounds could induce apoptosis in resistant cancer cell lines through the modulation of apoptotic pathways .
Q & A
Basic: What are the recommended synthetic pathways for preparing 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride?
The compound is typically synthesized via chlorination of its sulfonic acid precursor using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The tert-butylphenyl group introduces steric hindrance, necessitating controlled reaction temperatures (0–25°C) to avoid side reactions. For analogous sulfonyl chlorides, refluxing in dry dichloromethane with excess SOCl₂ for 6–12 hours achieves >80% yields . Post-synthesis, inert gas purging minimizes hydrolysis of the sulfonyl chloride group.
Advanced: How can researchers address instability during purification?
The sulfonyl chloride moiety is highly moisture-sensitive. Purification strategies include:
- Low-temperature recrystallization : Use anhydrous ethyl acetate/hexane mixtures at -20°C to reduce decomposition.
- Inert chromatography : Flash column chromatography under nitrogen with silica gel pre-dried at 150°C.
- Storage : Store under argon at -20°C in amber vials, as demonstrated for biphenylsulfonyl chloride derivatives to prevent photodegradation and hydrolysis .
Basic: Which spectroscopic techniques validate the compound’s structure?
- NMR : ¹H NMR in CDCl₃ shows characteristic vinyl protons (δ 6.2–6.8 ppm) and tert-butyl singlet (δ 1.3 ppm). ¹³C NMR confirms sulfonyl chloride (δ 55–60 ppm for Cl-SO₂).
- FT-IR : S=O asymmetric/symmetric stretches at 1365 cm⁻¹ and 1174 cm⁻¹.
- Mass Spectrometry : ESI-MS in negative mode ([M-Cl]⁻ ion) provides molecular weight confirmation. Chlorinated hydrocarbons in methylene chloride matrices are compatible with EI-MS workflows .
Advanced: How to resolve contradictory solubility data in polar vs. non-polar solvents?
Contradictions arise from the tert-butyl group’s hydrophobicity and sulfonyl chloride’s polarity. Methodological approaches include:
- Phase-solubility diagrams : Measure solubility in DMSO, DMF, and dichloromethane across 10–50°C.
- Cloud-point titration : Identify solvent mixtures (e.g., THF/water) where precipitation begins, optimizing reaction solvents.
- Molecular dynamics simulations : Model solvent interactions to predict solubility trends, a strategy validated for structurally complex sulfonates .
Regulatory: Are there restrictions impacting its use in research?
While not explicitly listed in RoHS Annex II, structurally related chlorinated alkanes (e.g., C14-17 chloroalkanes) are restricted. Researchers must:
- Screen byproducts for restricted substituents (e.g., polychlorinated derivatives).
- Adopt waste disposal protocols for halogenated organics per EU Directive 2011/65/EU .
Basic: What safety protocols are critical for handling this compound?
- Ventilation : Use fume hoods due to volatile chlorinated byproducts (e.g., SOCl₂ off-gassing).
- PPE : Nitrile gloves and splash goggles, as recommended for tert-butyl chloride handling .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
Advanced: How to optimize crystallography for structural confirmation?
- Crystal growth : Use slow evaporation of acetone/hexane (1:3) at 4°C.
- SHELX refinement : For small-molecule crystallography, SHELXL-2018 efficiently refines disordered tert-butyl groups. Twinning analysis via SHELXD resolves overlapping peaks .
Basic: What solvents are compatible for reactivity studies?
- Polar aprotic : DMF, DMSO (for SN2 reactions).
- Non-polar : Dichloromethane, chloroform (for Friedel-Crafts alkylation).
Avoid protic solvents (e.g., methanol) to prevent sulfonyl chloride hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
